![molecular formula C15H11NO7 B175493 1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 185102-64-1](/img/structure/B175493.png)
1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione
Overview
Description
“1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C15H11NO7 . It’s a derivative of coumarin, a type of organic compound that is often found in plants .
Molecular Structure Analysis
The molecular structure of this compound includes a benzopyran ring, which is a common structure in many natural products . The benzopyran ring is connected to a pyrrolidine-2,5-dione group through an acetyl bridge .Scientific Research Applications
Heterocyclic Compound Synthesis
1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione is involved in the synthesis of various heterocyclic compounds. Siddiqui and Asad (2006) demonstrated its use in creating heterocyclic derivatives of 3-Formyl-4-hydroxycoumarin, a process important for developing new chemical entities with potential applications in pharmaceuticals and materials science (Siddiqui & Asad, 2006).
Novel Synthesis Techniques
Alizadeh and Ghanbaripour (2013) reported an efficient synthesis method using this compound. They developed a one-pot synthesis approach for 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-ones, demonstrating its versatility in organic synthesis and potential for streamlined pharmaceutical production (Alizadeh & Ghanbaripour, 2013).
Antimicrobial Potential
Jain, Nagda, and Talesara (2006) explored its antimicrobial applications. They synthesized novel azaimidoxy compounds including 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, evaluating their potential as chemotherapeutic agents due to their antimicrobial properties (Jain, Nagda, & Talesara, 2006).
Pharmaceutical Development
In pharmaceutical research, its derivatives have been used to synthesize various pharmacologically active compounds. For instance, the work of Ornik et al. (1990) involved using methyl 2-benzoylamino-3-dimethylaminopropenoate for the synthesis of derivatives including pyrano[3,2-c]benzopyran-2,5-dione, which are significant in drug discovery and development (Ornik et al., 1990).
Antioxidant and Cytotoxic Activities
Wang et al. (2005) identified a unique derivative, phelligridin G, from the fungus Phellinus igniarius. This derivative showed antioxidant activity and moderate selective cytotoxic activities against human cancer cell lines, highlighting its potential in cancer research (Wang et al., 2005).
Crystallographic Studies
Caracelli et al. (2010) used the compound in crystallography, providing insights into molecular structures that are crucial for the design of new drugs and materials (Caracelli et al., 2010).
Future Directions
The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could have potential uses in the treatment of various diseases .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-2-oxochromen-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO7/c17-10-2-1-8-5-9(15(21)22-11(8)7-10)6-14(20)23-16-12(18)3-4-13(16)19/h1-2,5,7,17H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFZNMXNTLDKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC3=C(C=C(C=C3)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584247 | |
| Record name | 1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione | |
CAS RN |
185102-64-1 | |
| Record name | 1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



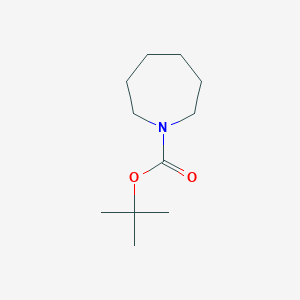
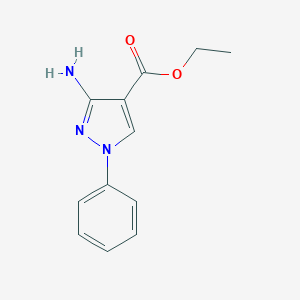
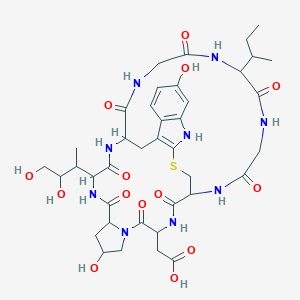
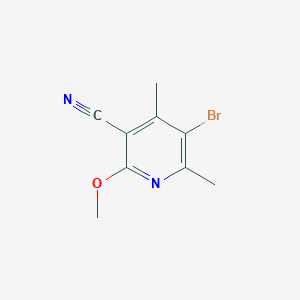
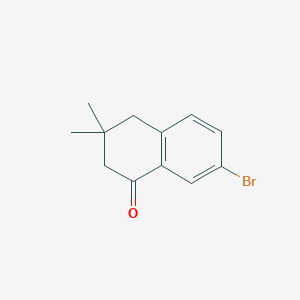
![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)
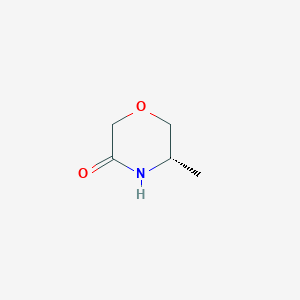
![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)
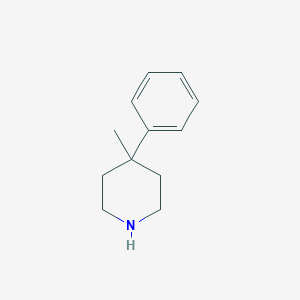
![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)
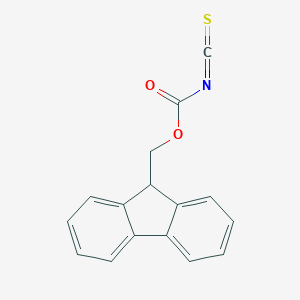
![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)
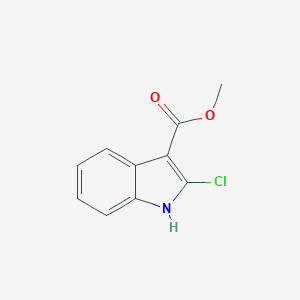
![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)